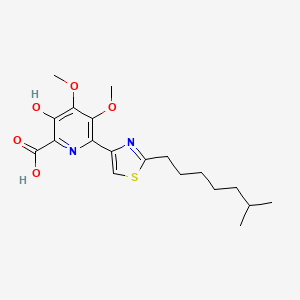
Catenulopyrizomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catenulopyrizomicin A is a novel compound isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7. This compound has garnered significant attention due to its potent anti-Hepatitis B virus (HBV) activity. The structure of this compound is characterized by a thiazolyl pyridine moiety, which is crucial for its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catenulopyrizomicin A is primarily obtained through fermentation of the rare actinomycete Catenuloplanes sp. MM782L-181F7. The fermentation broth is subjected to various purification processes, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is mainly produced in research laboratories through the fermentation of the specific actinomycete strain .
Analyse Des Réactions Chimiques
Types of Reactions
Catenulopyrizomicin A undergoes several types of chemical reactions, including:
Oxidation: The thiazolyl pyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The pyridine ring allows for substitution reactions with different reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Catenulopyrizomicin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying thiazolyl pyridine chemistry.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential therapeutic agent for treating Hepatitis B virus infections.
Mécanisme D'action
Catenulopyrizomicin A exerts its effects by promoting the release of immature virion particles that fail to be enveloped through alterations in membrane permeability. This mechanism disrupts the replication cycle of the Hepatitis B virus, reducing the amount of intracellular viral DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catenulopyrizomicin B and C: These compounds share a similar structure and are also isolated from the same actinomycete strain.
Kanamycin: Although structurally different, it shares a related thiazole-pyridine skeleton
Uniqueness
Catenulopyrizomicin A is unique due to its specific mechanism of action against the Hepatitis B virus, which involves the promotion of immature virion particle release. This distinct mechanism sets it apart from other antiviral compounds .
Propriétés
Formule moléculaire |
C19H26N2O5S |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-hydroxy-4,5-dimethoxy-6-[2-(6-methylheptyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24) |
Clé InChI |
OVIFYMIFNZYWIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





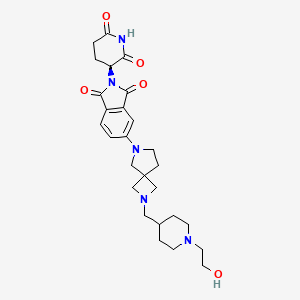
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)


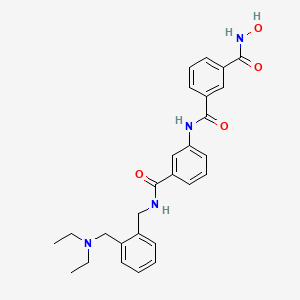

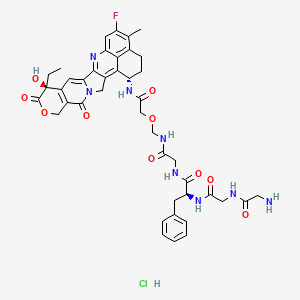
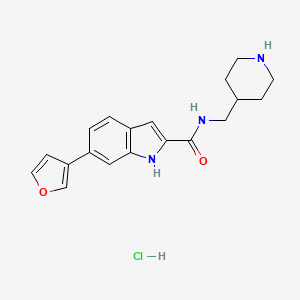
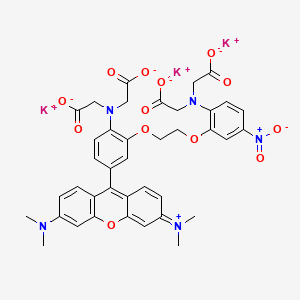
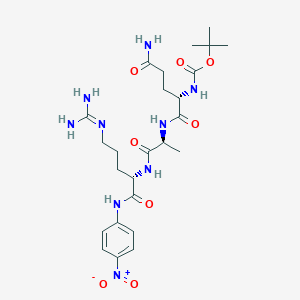
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
